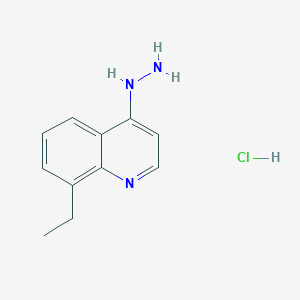

4-Hydrazino-8-ethylquinoline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1172703-05-7 |

|---|---|

Molecular Formula |

C11H14ClN3 |

Molecular Weight |

223.70 g/mol |

IUPAC Name |

(8-ethylquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H13N3.ClH/c1-2-8-4-3-5-9-10(14-12)6-7-13-11(8)9;/h3-7H,2,12H2,1H3,(H,13,14);1H |

InChI Key |

OCJTVRLRDCAIGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC=N2)NN.Cl |

Origin of Product |

United States |

Quantum Chemical and Computational Investigations of 4 Hydrazino 8 Ethylquinoline Hydrochloride

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. mdpi.com It is instrumental in determining the optimized geometry and electronic properties of molecules like 4-Hydrazino-8-ethylquinoline hydrochloride.

The precision of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules such as quinoline (B57606) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and well-validated choice that often yields results in good agreement with experimental data. nih.govnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of a basis set is equally crucial. The 6-311++G(d,p) basis set is a popular choice for achieving a high level of accuracy in geometric and electronic property predictions. irjweb.comscirp.org The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons that are distant from the nucleus, while polarization functions (d,p) account for the non-spherical nature of electron distribution in molecules, which is essential for an accurate description of chemical bonding.

Interactive Table 1: Predicted Bond Lengths and Angles for this compound (Representative Values)

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length (Å) | N(hydrazine) | N(hydrazine) | 1.42 |

| C(quinoline) | N(hydrazine) | 1.38 | |

| C(ethyl) | C(quinoline) | 1.51 | |

| C(ethyl) | C(methyl) | 1.54 | |

| Bond Angle (°) | C(quinoline) | N(hydrazine) | N(hydrazine) |

| C(quinoline) | C(ethyl) | C(methyl) | |

| H | N(hydrazine) | N(hydrazine) |

Note: The values in this table are representative and based on theoretical calculations of analogous molecular structures.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. irjweb.comscirp.org

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. A higher HOMO energy indicates a better electron donor. Conversely, the LUMO represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy suggests a better electron acceptor. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine (B178648) moiety and the quinoline ring, while the LUMO is likely distributed over the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap is indicative of a more reactive species.

From the HOMO and LUMO energies, other important reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. A molecule with a large HOMO-LUMO gap is considered "hard," whereas a molecule with a small gap is "soft."

Interactive Table 2: Calculated FMO Energies and Reactivity Descriptors (Representative Values)

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 4.65 |

| Chemical Hardness (η) | 2.33 |

| Chemical Softness (S) | 0.43 |

Note: The values in this table are representative and based on theoretical calculations of analogous molecular structures.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer.

Interactive Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (Representative Values)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(hydrazine) | π(C-C) (quinoline ring) | 15.5 |

| LP(1) N(hydrazine) | π(C-N) (quinoline ring) | 10.2 |

| σ(C-H) (ethyl group) | π*(C-C) (quinoline ring) | 2.5 |

Note: LP denotes a lone pair, σ denotes a sigma bonding orbital, and π denotes a pi antibonding orbital. The values in this table are representative and based on theoretical calculations of analogous molecular structures.*

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. uantwerpen.bewolfram.com It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. uantwerpen.bersc.org

In an MEP map, different colors represent varying levels of electrostatic potential. Regions with a negative potential, typically colored in shades of red and yellow, are characterized by an excess of electron density and are susceptible to electrophilic attack. uantwerpen.be Conversely, areas with a positive potential, shown in blue, are electron-deficient and are favorable sites for nucleophilic attack. rsc.org Green areas represent neutral or zero potential regions.

For this compound, the MEP map would reveal distinct regions of charge concentration.

Negative Regions (Red/Yellow): The highest negative potential is expected to be localized around the nitrogen atoms of the quinoline ring and the terminal nitrogen of the hydrazino group. These areas are the primary sites for hydrogen bond acceptance and interaction with electrophiles.

Positive Regions (Blue): The most positive potential would be concentrated on the hydrogen atoms of the hydrazino group (-NH-NH2) and the proton associated with the hydrochloride salt, typically interacting with the quinoline nitrogen. These sites are strong hydrogen bond donors.

Neutral Regions (Green): The ethyl group and the aromatic carbon skeleton of the quinoline ring would exhibit a more neutral potential, indicating their lower propensity to engage in strong electrostatic interactions.

This detailed charge distribution map allows researchers to predict how the molecule will interact with other molecules, including biological targets like proteins or receptors, by identifying the key sites for electrostatic and hydrogen bonding interactions. uantwerpen.beresearchgate.net

Theoretical Spectroscopic Calculations for Spectral Assignment and Validation

Computational spectroscopy plays a vital role in complementing experimental data. By simulating spectra using quantum chemical methods, researchers can validate experimental findings, assign specific spectral features to molecular motions or electronic transitions, and understand the underlying principles governing these properties.

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov These calculations provide the harmonic vibrational frequencies and intensities of the molecule's normal modes. Comparing the computed spectra with experimental FT-IR and FT-Raman data allows for a precise assignment of the observed absorption bands and scattering peaks to specific molecular vibrations. nih.govresearchgate.net

For this compound, key vibrational modes can be predicted and assigned. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for this compound This table presents exemplary data based on typical frequency ranges for the specified functional groups as determined by DFT calculations for similar quinoline derivatives.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| N-H Stretching | -NH₂ (Hydrazino) | ~3450 - 3300 |

| N-H Stretching | -NH- (Hydrazino) | ~3350 - 3250 |

| C-H Stretching | Aromatic (Quinoline) | ~3100 - 3000 |

| C-H Stretching | Aliphatic (-CH₂CH₃) | ~2980 - 2850 |

| N-H Bending | -NH₂ (Hydrazino) | ~1650 - 1600 |

| C=N Stretching | Aromatic (Quinoline) | ~1620 - 1580 |

| C=C Stretching | Aromatic (Quinoline) | ~1590 - 1450 |

| C-N Stretching | Hydrazino-Quinoline | ~1350 - 1250 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netimist.ma Calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are compared against a reference compound, usually tetramethylsilane (TMS). imist.ma

These theoretical calculations provide excellent correlation with experimental data, aiding in the unambiguous assignment of signals in complex spectra and confirming the proposed chemical structure. msu.ru

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) This table contains hypothetical data to illustrate the typical correlation between GIAO-DFT calculated and experimental NMR chemical shifts for a molecule like this compound.

| Atom | Theoretical δ (ppm) | Experimental δ (ppm) |

| ¹H NMR | ||

| H attached to C2 | 8.65 | 8.60 |

| H attached to C3 | 7.10 | 7.05 |

| H attached to C5 | 7.95 | 7.91 |

| -NH- (Hydrazino) | 9.50 | 9.45 |

| -NH₂ (Hydrazino) | 5.20 | 5.15 |

| -CH₂- (Ethyl) | 3.05 | 3.01 |

| -CH₃ (Ethyl) | 1.40 | 1.37 |

| ¹³C NMR | ||

| C2 | 148.5 | 149.0 |

| C3 | 109.2 | 109.8 |

| C4 | 155.1 | 155.6 |

| C8 | 138.0 | 138.4 |

| C9 (C4a) | 145.3 | 145.9 |

| C10 (C8a) | 128.7 | 129.1 |

| -CH₂- (Ethyl) | 25.8 | 26.2 |

| -CH₃ (Ethyl) | 14.5 | 14.9 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating electronic absorption spectra (UV-Vis) of molecules. rsc.orgmdpi.com TD-DFT calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the corresponding electronic transitions. rsc.orgsemanticscholar.org

For aromatic systems like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the quinoline ring system and potentially n → π* transitions involving the lone pairs on the nitrogen atoms. rsc.org TD-DFT analysis helps to assign the observed absorption bands to specific molecular orbital transitions, such as the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 3: Representative TD-DFT Results for Electronic Transitions This table shows exemplary TD-DFT output for a molecule like this compound, detailing predicted absorption wavelengths and the nature of the electronic transitions.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 355 | 0.25 | HOMO -> LUMO | π → π |

| 310 | 0.18 | HOMO-1 -> LUMO | π → π |

| 280 | 0.05 | HOMO -> LUMO+1 | n → π |

| 250 | 0.45 | HOMO-2 -> LUMO | π → π |

Conformational Analysis and Tautomerism Studies via Computational Methods

Computational methods are essential for exploring the dynamic nature of molecules, including their different spatial arrangements (conformations) and isomeric forms (tautomers).

Conformational Analysis: For flexible molecules, computational conformational analysis is performed to identify the most stable, low-energy structures. rsc.orgnih.gov In this compound, conformational flexibility arises primarily from the rotation around two single bonds:

The C-C bond connecting the ethyl group to the quinoline ring.

The C-N bond linking the hydrazino group to the quinoline ring.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. nih.gov This analysis reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. Methods ranging from molecular mechanics to higher-level DFT are used for these studies. rsc.orgchemrxiv.org

Tautomerism Studies: The 4-hydrazinoquinoline moiety can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium would be between the hydrazino (amino) form and a hydrazone (imino) form.

Computational chemistry provides a powerful means to investigate this equilibrium. By calculating the total energies of each tautomer using accurate methods like DFT or MP2, their relative stabilities can be determined. dnu.dp.ua Furthermore, the influence of the environment can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM), which can reveal shifts in the tautomeric equilibrium in different solvents. dnu.dp.ua Such studies have shown that for related hydrazino-heterocycles, the amino form is often the most predominant and stable tautomer. dnu.dp.ua

Chemical Reactivity and Synthetic Transformations of 4 Hydrazino 8 Ethylquinoline Hydrochloride

Nucleophilic Reactivity of the Hydrazino Moiety

The hydrazino group (-NHNH₂) is the most reactive functional group in the molecule, characterized by the potent nucleophilicity of the terminal nitrogen atom. This reactivity is the basis for a wide array of synthetic transformations.

The reaction of 4-Hydrazino-8-ethylquinoline hydrochloride with aldehydes and ketones is a classic condensation reaction that readily forms stable hydrazone derivatives. This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones are characterized by a C=N-NH- linkage. This transformation is widely used for the derivatization and characterization of carbonyl compounds. biosynce.com

The reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate. If the reaction is carried out with an excess of the carbonyl compound or under specific conditions, a second molecule of the aldehyde or ketone can react with the remaining N-H group of the hydrazine, leading to the formation of an azine, which contains a C=N-N=C linkage.

Table 1: Representative Reactions of 4-Hydrazino-8-ethylquinoline with Carbonyl Compounds

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Product Class |

|---|---|---|---|

| 4-Hydrazino-8-ethylquinoline | Benzaldehyde | (E)-1-((8-ethylquinolin-4-yl)imino)-1-phenylmethanamine | Hydrazone |

| 4-Hydrazino-8-ethylquinoline | Acetone | 2-((8-ethylquinolin-4-yl)hydrazono)propane | Hydrazone |

This table presents illustrative examples of hydrazone formation. The specific synthesis of these exact derivatives from this compound would follow established protocols for hydrazone synthesis.

The bifunctional nature of the hydrazino group, possessing two nucleophilic nitrogen atoms, makes it an ideal building block for the synthesis of various heterocyclic rings through cyclocondensation reactions. These reactions involve the reaction of the hydrazine with a molecule containing two electrophilic centers, leading to the formation of a stable ring system.

One of the most common applications is the Knorr pyrazole synthesis and related reactions, where a hydrazine condenses with a 1,3-dicarbonyl compound to form a pyrazole ring. nih.govbeilstein-journals.org This reaction provides a direct route to 4-(pyrazol-1-yl)-8-ethylquinoline derivatives.

Furthermore, the hydrazino group can be acylated and then cyclized, or reacted with other reagents, to form a variety of other five-membered heterocycles fused to other systems or attached to the quinoline (B57606) core. For instance:

Triazoles: Reaction with reagents containing a N-C=S or similar backbone can lead to the formation of triazole systems. For example, reaction with an isothiocyanate would form a thiosemicarbazide intermediate, which can be oxidatively cyclized to a triazole.

Thiadiazoles: Condensation with carbon disulfide in a basic medium can form a dithiocarbazate, which can then be reacted with an electrophile and cyclized to form a thiadiazole ring. researchgate.net The synthesis of thiadiazolyl-isoquinolines has been demonstrated, providing a strong procedural basis for its application to quinoline analogues. researchgate.net

Table 2: Examples of Cyclocondensation Reactions to Form Heterocyclic Systems

| Reagent | Resulting Heterocyclic System |

|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazole |

| Isothiocyanate (followed by cyclization) | Triazole |

| Carbon Disulfide (followed by cyclization) | Thiadiazole |

This table illustrates the types of heterocyclic systems that can be synthesized from a hydrazinoquinoline precursor based on established cyclocondensation methodologies.

Electrophilic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution on the quinoline ring is a complex process governed by the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. The pyridine (B92270) ring is electron-deficient and generally resistant to electrophilic attack, while the benzene (B151609) ring is more reactive. quimicaorganica.org In unsubstituted quinoline, electrophilic attack occurs preferentially at positions 5 and 8. quimicaorganica.org

In 4-Hydrazino-8-ethylquinoline, the reactivity is controlled by two electron-donating groups:

4-Hydrazino group: This is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The para position (C-7) and one ortho position (C-5) are on the benzene ring, while the other ortho position (C-3) is on the less reactive pyridine ring.

8-Ethyl group: This is a weakly activating alkyl group that directs incoming electrophiles to its ortho position (C-7).

The combined influence of these groups strongly activates the benzene portion of the quinoline ring towards electrophilic substitution. The primary site of substitution is predicted to be the C-5 position, which is ortho to the strongly activating hydrazino group. A secondary site for substitution would be the C-7 position, which is influenced by both the hydrazino group (para) and the ethyl group (ortho). Reactions such as nitration, halogenation, and sulfonation would be expected to yield predominantly the 5-substituted product.

Reactions Involving the Ethyl Substituent and its Derivatives

The ethyl group at the C-8 position, while less reactive than the hydrazino group, can undergo reactions characteristic of alkylarenes. The most common transformation is oxidation of the side chain. Under the influence of strong oxidizing agents, such as potassium permanganate or chromic acid, the ethyl group can be oxidized. biosynce.com Depending on the reaction conditions, the oxidation can yield 8-acetylquinoline or, with more vigorous oxidation, 8-carboxyquinoline derivatives. This provides a synthetic handle to introduce carbonyl or carboxyl functionality at the 8-position, further expanding the synthetic utility of the parent molecule.

Derivatization for Tailored Molecular Architectures

The high nucleophilicity of the hydrazino group makes it an excellent point of attachment for creating more complex and tailored molecular architectures. This is a common strategy in medicinal chemistry and materials science to modify a core scaffold to optimize its properties. The formation of hydrazones (as discussed in 5.1.1) is a primary method for this derivatization. nih.govumn.edu

By reacting 4-Hydrazino-8-ethylquinoline with a diverse range of aldehydes and ketones, a library of derivatives can be rapidly synthesized. This approach is exemplified by the use of hydrazinoquinolines as derivatizing agents in analytical chemistry. researchgate.net For instance, 2-hydrazinoquinoline is used to "tag" metabolites containing carbonyl or carboxyl groups, forming hydrazone or hydrazide derivatives that have significantly improved detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This application demonstrates how the reactive hydrazino handle allows the quinoline core to be conjugated to other molecules, creating a new molecular architecture with tailored analytical properties.

Coordination Chemistry of 4 Hydrazino 8 Ethylquinoline As a Ligand

Ligand Design Principles and Potential Coordination Modes

The coordination behavior of 4-Hydrazino-8-ethylquinoline is dictated by the spatial arrangement of its donor atoms. The presence of the quinoline (B57606) ring nitrogen and the hydrazino group (-NHNH2) provides multiple potential binding sites for metal ions.

Monodentate, Bidentate, and Polydentate Coordination Sites

The versatility of 4-Hydrazino-8-ethylquinoline as a ligand stems from its ability to coordinate to a metal center in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom. This could involve either the nitrogen atom of the quinoline ring or one of the nitrogen atoms of the hydrazino group. The specific site of coordination would depend on factors such as the nature of the metal ion and the reaction conditions.

Bidentate Coordination: More commonly, the ligand is expected to act as a bidentate chelating agent. This typically involves the formation of a stable five- or six-membered ring with the metal ion. One likely bidentate coordination mode involves the quinoline ring nitrogen and the terminal amino nitrogen of the hydrazino group. Another possibility is the coordination through both nitrogen atoms of the hydrazino moiety. The formation of such chelate rings enhances the stability of the resulting metal complex.

Polydentate (Bridging) Coordination: In certain instances, the 4-Hydrazino-8-ethylquinoline ligand could potentially act as a bridging ligand, coordinating to two or more metal centers simultaneously. This could occur through the utilization of different donor atoms to bind to different metal ions, leading to the formation of polynuclear complexes.

The ethyl group at the 8-position of the quinoline ring can also influence the coordination chemistry. While not directly involved in bonding, its steric bulk can affect the geometry of the resulting metal complexes and influence the accessibility of the coordination sites.

Synthesis of Metal Complexes with 4-Hydrazino-8-ethylquinoline

The synthesis of metal complexes with 4-Hydrazino-8-ethylquinoline typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The outcome of the reaction is highly dependent on the specific conditions employed.

Reaction Conditions and Stoichiometry for Complex Formation

The formation of metal complexes with quinoline-based ligands is often achieved by refluxing a solution of the ligand with a metal salt. The choice of solvent is crucial and is often a polar solvent like ethanol or methanol to facilitate the dissolution of the reactants.

The stoichiometry of the reactants (metal-to-ligand ratio) plays a critical role in determining the structure of the resulting complex. For instance, a 1:1 metal-to-ligand ratio might favor the formation of a simple mononuclear complex, whereas a 1:2 or 1:3 ratio could lead to the coordination of multiple ligands to a single metal center, resulting in complexes with different geometries and coordination numbers. The pH of the reaction medium can also influence the protonation state of the hydrazino group and, consequently, its coordination behavior.

| Metal Ion | Typical M:L Ratio | Solvent | Reaction Condition |

| Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | 1:1, 1:2 | Ethanol, Methanol | Reflux |

| Main Group Metals | Varies | Varies | Varies |

Structural Characterization of Metal Complexes

The definitive elucidation of the structure and bonding in metal complexes of 4-Hydrazino-8-ethylquinoline requires a combination of analytical techniques, with X-ray crystallography and various spectroscopic methods being the most powerful tools.

Spectroscopic Signatures in Metal Complexes (e.g., Electronic Spectra for Geometry, Vibrational Shifts)

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of the metal complexes and can be used to infer their structure and bonding.

Electronic Spectra (UV-Vis): The electronic absorption spectra of the metal complexes can provide insights into the coordination geometry around the metal ion. The d-d transitions of transition metal complexes are particularly sensitive to the ligand field environment. The position and intensity of these absorption bands can help distinguish between different geometries, such as octahedral, tetrahedral, or square planar. Charge transfer bands, arising from the transfer of electrons between the metal and the ligand, can also be observed and provide information about the nature of the metal-ligand bond.

Vibrational Spectra (FTIR): Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For 4-Hydrazino-8-ethylquinoline, a shift in the stretching frequency of the C=N bond in the quinoline ring to a lower wavenumber would indicate coordination through the ring nitrogen. Similarly, changes in the N-H stretching and bending vibrations of the hydrazino group would provide evidence for its involvement in coordination. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen bonds.

| Spectroscopic Technique | Information Gained |

| UV-Vis Spectroscopy | Coordination geometry, electronic transitions |

| FTIR Spectroscopy | Identification of coordinating atoms, shifts in vibrational frequencies |

Theoretical Aspects of Metal-Ligand Bonding in 4-Hydrazino-8-ethylquinoline Complexes

Investigation of Intermolecular Interactions and Crystal Packing in Metal Complexes

While research exists for other substituted quinoline and hydrazone ligands, the strict requirement to focus solely on "4-Hydrazino-8-ethylquinoline hydrochloride" prevents the inclusion of data from related but structurally different compounds. Further research and publication in this specific area are needed to elaborate on the coordination chemistry of this particular ligand.

Future Research Directions and Potential Applications in Advanced Materials Chemistry

Exploration of Novel Synthetic Pathways for Quinolyl-Hydrazine Systems

The synthesis of quinolyl-hydrazine systems, including 4-Hydrazino-8-ethylquinoline hydrochloride, typically involves nucleophilic aromatic substitution of a leaving group at the 4-position of the quinoline (B57606) ring by hydrazine (B178648). A common precursor is the corresponding 4-chloroquinoline derivative.

A general synthetic approach is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 8-Ethyl-4-hydroxyquinoline | POCl₃, reflux | 4-Chloro-8-ethylquinoline |

| 2 | 4-Chloro-8-ethylquinoline | Hydrazine hydrate (NH₂NH₂·H₂O), reflux | 4-Hydrazino-8-ethylquinoline |

| 3 | 4-Hydrazino-8-ethylquinoline | Hydrochloric acid (HCl) | This compound |

Future research in this area will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. This includes the exploration of microwave-assisted synthesis to reduce reaction times and improve yields. Furthermore, catalytic methods, such as transition-metal-catalyzed C-N bond formation, could provide milder reaction conditions and broader functional group tolerance. The development of one-pot syntheses from readily available starting materials would also be a significant advancement. mdpi.com

Advanced Computational Modeling and Machine Learning in Compound Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to investigate its electronic structure, molecular geometry, and interaction with other molecules or ions. uantwerpen.be

Predicted Properties of this compound:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₄ClN₃ |

| Molecular Weight | 223.71 g/mol |

| HOMO-LUMO Gap | Indicative of potential for electronic transitions and fluorescence |

| Molecular Electrostatic Potential (MEP) | Highlights regions of positive and negative charge, predicting sites for intermolecular interactions |

| Bond Dissociation Energies (BDE) | Provides insight into the molecule's stability and potential degradation pathways |

Machine learning algorithms, trained on large datasets of known quinoline derivatives, could be utilized to predict the properties of novel compounds like this compound with greater speed and accuracy. This approach can accelerate the discovery of new materials with tailored optical and electronic properties for specific applications.

Development of New Spectroscopic Probes for Structural Dynamics

Quinoline derivatives are well-known for their fluorescent properties and their use as spectroscopic probes. researchgate.netcrimsonpublishers.comnih.gov The introduction of a hydrazino group can further modulate these properties, making them sensitive to their local environment. This compound could potentially serve as a scaffold for the development of novel fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. The fluorescence of such probes is often quenched in the free state and enhanced upon binding to the target analyte.

Potential Spectroscopic Applications:

| Application | Principle | Target Analytes |

| Fluorescent Chemosensors | Changes in fluorescence intensity or wavelength upon binding | Metal ions (e.g., Zn²⁺, Cu²⁺), anions, pH |

| Bio-imaging Probes | Visualization of cellular components or processes | Lipid droplets, amyloid plaques |

| Environmental Monitoring | Detection of pollutants | Heavy metal ions in water |

Future research would involve the synthesis of derivatives of this compound with various functional groups to tune their selectivity and sensitivity as spectroscopic probes.

Integration into Supramolecular Assemblies and Material Science Contexts

The planar structure of the quinoline ring and the hydrogen bonding capabilities of the hydrazino group make this compound an excellent building block for supramolecular assemblies. nih.gov These organized structures can exhibit novel properties that are not present in the individual molecules.

Quinoline-based acyl hydrazones have been shown to form metallo-supramolecular assemblies with interesting emissive properties in the solid state. mdpi.comnih.govresearchgate.net By reacting this compound with various aldehydes, a library of hydrazone derivatives can be synthesized. These derivatives, upon complexation with metal ions, could form coordination polymers or discrete metallo-supramolecular structures with potential applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

Sensors: Where the supramolecular assembly can be modulated by external stimuli.

Catalysis: With the metal centers in the assembly acting as catalytic sites.

The study of the noncovalent interactions, such as π-π stacking and hydrogen bonding, that govern the formation of these assemblies is crucial for designing materials with desired structures and functions. mdpi.com

Applications as Chemical Reagents and Synthons in Organic Synthesis

The hydrazino group in this compound is a versatile functional group that can participate in a variety of chemical transformations. This makes the compound a valuable synthon for the construction of more complex heterocyclic systems.

Potential Synthetic Transformations:

| Reaction Type | Reagent | Product Class |

| Cyclocondensation | Dicarbonyl compounds | Pyrazole or pyridazine derivatives |

| Fischer Indole Synthesis | Ketones or aldehydes | Indoloquinoline derivatives |

| Acylation | Acyl chlorides or anhydrides | Acylhydrazide derivatives |

| Schiff Base Formation | Aldehydes or ketones | Hydrazone derivatives |

These reactions open up avenues for the synthesis of novel compounds with potential biological or material applications. The quinoline core provides a rigid and tunable platform, while the reactivity of the hydrazino group allows for diverse structural modifications. organic-chemistry.org

Q & A

Q. What are the common synthetic routes for 4-hydrazino-8-ethylquinoline hydrochloride, and how can purity be optimized during synthesis?

The compound can be synthesized via hydrazine substitution on a pre-functionalized quinoline backbone. For example, 8-hydroxyquinoline derivatives often undergo reactions like Reimer-Tiemann or Bucherer reactions to introduce functional groups . To optimize purity:

- Use column chromatography (e.g., petroleum ether:EtOAc gradients) for purification .

- Monitor reaction progress via HPLC with a C18 column and UV detection at 207–220 nm, as validated for structurally related compounds .

- Employ recrystallization in methanol to obtain single crystals for structural verification .

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) for quantification .

- IR Spectroscopy : Analyze tautomeric equilibria (hydroxyl vs. zwitterionic forms) using NIST-validated spectra, focusing on O–H and N–H stretches .

- NMR : Confirm substitution patterns via 1H/13C NMR, comparing chemical shifts to related quinoline derivatives (e.g., δ 8.5–7.3 ppm for aromatic protons) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear NIOSH/EN 166-certified goggles, nitrile gloves, and full-body protective clothing to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize aerosolized particles; ensure local exhaust ventilation meets OSHA standards .

- Spill Management : Collect spills with inert absorbents (e.g., sand), avoid water flushing, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Data Interpretation : Compare kinetic models (zero-order vs. first-order degradation) to determine degradation pathways.

Q. What advanced methodologies are suitable for studying the compound’s tautomeric and zwitterionic equilibria?

- Solid-State NMR : Resolve protonation states in crystalline forms .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict equilibrium constants and transition states .

- X-ray Crystallography : Determine bond lengths and intramolecular interactions (e.g., C–H⋯Cl) to validate zwitterionic forms .

Q. How can contradictory data from different synthesis batches be systematically resolved?

Q. What strategies ensure reproducibility in biological assays involving this compound?

- Sample Preparation : Pre-dissolve in DMSO (≤1% v/v) to avoid solubility artifacts .

- Positive Controls : Use structurally validated analogs (e.g., 8-hydroxyquinoline derivatives) to benchmark activity .

- Blinding : Implement double-blinded protocols for assay readouts to minimize bias .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.